molecular formula C9H13ClFN B591835 (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride CAS No. 1168139-41-0

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B591835
CAS No.: 1168139-41-0
M. Wt: 189.658
InChI Key: ODZRCWFYKMOLKD-SBSPUUFOSA-N
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Description

®-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-fluorobenzaldehyde.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3-fluorobenzaldehyde with a chiral amine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Fluorophenyl)propan-1-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobenzaldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-(3-Fluorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring enhances its binding affinity and selectivity for these targets, leading to various biological effects. The compound may modulate neurotransmitter release or inhibit specific enzymes, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    1-(3-Chlorophenyl)propan-1-amine hydrochloride: A similar compound with a chlorine atom instead of fluorine.

    1-(3-Methylphenyl)propan-1-amine hydrochloride: A compound with a methyl group on the phenyl ring.

Uniqueness

®-1-(3-Fluorophenyl)propan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R)-1-(3-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZRCWFYKMOLKD-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704161
Record name (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168139-41-0
Record name Benzenemethanamine, α-ethyl-3-fluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1168139-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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